1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1156999-03-9) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-bromophenyl group at position 1 and a methyl group at position 6. Its molecular formula is C₁₂H₉BrN₄O, with a molecular weight of 305.14 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazolo-pyrimidine derivatives, which are known for antiviral, antibacterial, and kinase-modulating activities .
Properties
IUPAC Name |
1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCYRTXMSZFCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence electronic properties, solubility, and biological interactions.
Key Observations :
Core Modifications and Functional Groups
Variations in the pyrazolo-pyrimidine core impact reactivity and pharmacological profiles.
Biological Activity
1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1156999-03-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazolo[3,4-d]pyrimidine core. Its structure is characterized by a bromine atom on the phenyl ring and a methyl group at the 6-position of the pyrazolo ring. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 288.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanism often involves the inhibition of key kinases involved in cell signaling pathways.
- Case Study : A derivative with structural similarities to this compound demonstrated an IC50 value of approximately 0.59 µM against MCF-7 cells, indicating potent cytotoxicity .
Enzyme Inhibition
Compounds within this class have been reported to act as selective inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against fibroblast growth factor receptors (FGFR), which are critical in tumor growth and angiogenesis.
- Research Findings : A related study highlighted that certain pyrazolo derivatives could effectively inhibit FGFR kinase activity with selectivity over other kinases, suggesting potential applications in targeted cancer therapies .
Antimicrobial Activity
Emerging evidence suggests that this compound may also possess antimicrobial properties. Preliminary tests indicate efficacy against various bacterial strains.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Kinase Inhibition : By targeting specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in various cancer cells, making it a candidate for further development as an anticancer agent.
Inhibition of Kinases
The structure of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one suggests potential activity against kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies. The compound's ability to selectively inhibit certain kinases can lead to the development of novel treatments with fewer side effects compared to traditional chemotherapy.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. Its ability to modulate signaling pathways involved in neurodegeneration could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it serves as a lead compound for synthesizing more potent derivatives. Its inhibitory effects on various enzymes (e.g., phosphodiesterases) are being explored for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Antimicrobial Properties
Recent investigations have also focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics.
Pharmaceutical Development
In the pharmaceutical industry, this compound is being investigated for its potential to serve as an intermediate in the synthesis of more complex drug molecules. Its unique chemical structure allows for modifications that can enhance pharmacological properties.
Material Science
There is ongoing research into the use of pyrazolo[3,4-d]pyrimidine derivatives in material science. The compound's unique properties may allow it to be used in developing novel materials with specific electronic or optical characteristics.
Case Studies and Research Findings
Preparation Methods
Procedure Summary
- React 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides (including those substituted with bromine) in a domestic microwave oven at 1000W.
- Reaction times are drastically reduced to 4-6 minutes compared to several hours under conventional heating.
- The reaction proceeds without solvents, simplifying work-up and reducing environmental impact.
Comparative Data on Yields and Reaction Times
| Entry | Substituent (R2) | Conventional Heating Time (min) | Conventional Yield (%) | Microwave Time (min) | Microwave Yield (%) | Melting Point (°C) | Time Reduction Factor |
|---|---|---|---|---|---|---|---|
| 3 | 4-BrC6H4 (para-bromo) | 360 | 79 | 4 | 91 | 201-203 | 90 |
Note: Although the example is for para-bromo, similar conditions apply for 3-bromophenyl derivatives with expected comparable yields and time efficiency.
This method yields high purity products with yields often exceeding 85% and significantly shorter reaction times compared to classical reflux methods.
Three-Component One-Pot Microwave Synthesis
Another innovative method involves a three-component reaction combining:
- Methyl 5-aminopyrazole-4-carboxylates,
- Trimethyl orthoformate,
- Primary amines (including aryl amines such as 3-bromoaniline derivatives).
This method is performed under microwave irradiation at about 160 °C for 35-55 minutes in ethanol or other green solvents.
Advantages
- One-pot synthesis reduces the number of steps and purification requirements.
- Catalyst-free conditions improve environmental and economic aspects.
- Broad substrate scope, including various aryl amines, allows for the introduction of the 3-bromophenyl group.
- Simple product isolation by filtration without chromatography.
Reaction Optimization Data
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol | 160 | 35 | Moderate | Initial condition |
| 2 | Ethanol | 160 | 55 | High | Optimized for better yield |
| 3 | 2-Methyl-THF | 160 | 35 | Lower | Alternative green solvent |
| 4 | Eucalyptol | 160 | 35 | Lower | Alternative green solvent |
This approach is practical for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, including 1-(3-bromophenyl)-6-methyl derivatives, with high selectivity and efficiency.
Conventional Reflux Methods
Traditional methods involve refluxing the starting pyrazole carboxamides with aroyl halides in solvents such as acetonitrile for several hours (4-8 hours), yielding moderate product amounts (70-80%). These methods are less efficient and more time-consuming than microwave-assisted protocols.
Characterization and Confirmation of Structure
The synthesized compounds are confirmed by:
- Infrared Spectroscopy (IR): Characteristic NH stretching around 3145 cm⁻¹ and carbonyl C=O stretching near 1680 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to methyl groups (~2.5 ppm), aromatic protons (7.3-8.1 ppm), and NH protons (~10.7 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with the brominated molecular formula (e.g., m/z 336 and 338 for bromine isotopes).
- Melting Point Determination: Consistent with literature values confirming purity.
Summary Table of Preparation Methods
| Method | Key Features | Reaction Time | Yield (%) | Environmental Impact | Scalability | Notes |
|---|---|---|---|---|---|---|
| Microwave-Assisted, Solvent-Free | Fast, high yield, no solvent required | 4-6 min | 85-95 | Low | Good | Suitable for various aryl halides |
| Three-Component One-Pot Microwave | Catalyst-free, one-pot, green solvents | 35-55 min | High | Low | Moderate | Broad substrate scope, easy isolation |
| Conventional Reflux | Established, classical method | 4-8 hours | 70-80 | Higher solvent use | Good | Longer reaction times, lower yields |
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization ensures product integrity.
- Substituent reactivity may require protecting groups (e.g., benzoyl for ribose moieties) .
Basic: How can X-ray crystallography and NMR spectroscopy be optimized for structural elucidation of bromophenyl-substituted pyrazolo[3,4-d]pyrimidinones?
Answer:
- X-ray crystallography :
- NMR spectroscopy :
Advanced: What in silico approaches are suitable for predicting pharmacokinetic and toxicity profiles of 1-(3-bromophenyl)-6-methyl derivatives?
Answer:
- Pharmacokinetics :
- Toxicity :
- Molecular Dynamics (MD) Simulations :
Advanced: How can molecular docking identify potential biological targets for this compound?
Answer:
- Target Selection : Prioritize kinases (e.g., CDK, VEGF receptors) or enzymes (e.g., xanthine oxidase) based on structural analogs .
- Docking Workflow :
- Key Interactions :
Advanced: What experimental models are appropriate for evaluating antiangiogenic potential?
Answer:
- In vitro :
- In vivo :
Q. Data Interpretation :
- Correlate MMP-9 inhibition (zymography) with antiangiogenic activity .
- Monitor caspase-3 activation for apoptosis linkage .
Basic: How can substituent variations at the 3- and 4-positions modulate biological activity?
Answer:
-
Structure-Activity Relationship (SAR) :
Substituent Position Activity Trend Reference Methyl 6 Enhances antifungal activity Bromophenyl 1 Improves kinase selectivity Amino 5 Increases solubility but reduces potency -
Methodology :
Advanced: What strategies mitigate metabolic instability in pyrazolo[3,4-d]pyrimidinone derivatives?
Answer:
- Structural Modifications :
- In vitro Metabolism :
Basic: What analytical techniques ensure purity and identity of the synthesized compound?
Answer:
- HPLC-MS :
- Elemental Analysis :
Advanced: How can CRISPR-Cas9 models validate target engagement in vivo?
Answer:
- Knockout Models : Generate VEGF or MMP-9 KO mice to assess compound efficacy in the absence of putative targets.
- Transcriptomics : Perform RNA-seq on treated tumors to identify downstream pathways (e.g., NF-κB suppression) .
Advanced: What computational tools predict off-target effects in kinase inhibition?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
